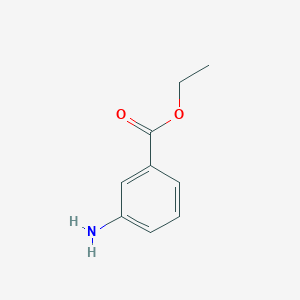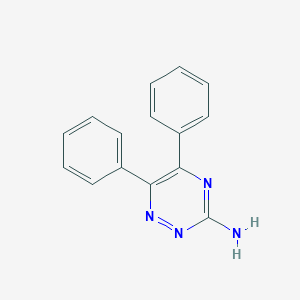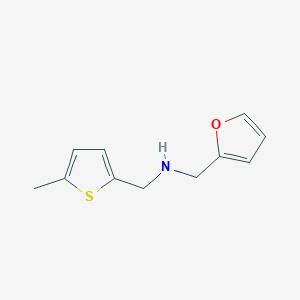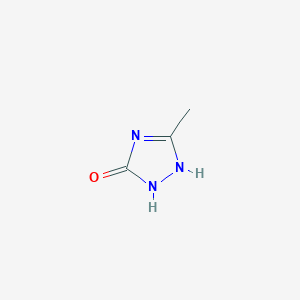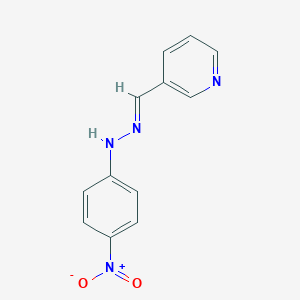
Nicotinaldehyde (4-nitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinaldehyde (4-nitrophenyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 4-NPH and is a derivative of nicotinaldehyde. The purpose of
Wirkmechanismus
The mechanism of action of Nicotinaldehyde (4-nitrophenyl)hydrazone is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. It has also been shown to exhibit fluorescence properties, which can be utilized for the detection of metal ions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Nicotinaldehyde (4-nitrophenyl)hydrazone. However, it has been shown to exhibit low toxicity levels in vitro studies. It is important to note that this compound should not be used for drug usage or dosage due to the lack of information on its effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Nicotinaldehyde (4-nitrophenyl)hydrazone is its potential applications in various fields, including analytical chemistry and material science. It is also relatively easy to synthesize and has low toxicity levels. However, one of the limitations of this compound is the lack of information on its effects on living organisms, which limits its potential applications in the field of medicine.
Zukünftige Richtungen
There are several future directions for the research of Nicotinaldehyde (4-nitrophenyl)hydrazone. One potential direction is the development of new synthetic methods for this compound. Another direction is the investigation of its potential applications in the field of medicine. Further studies are needed to determine the effects of this compound on living organisms and to explore its potential as a therapeutic agent. Additionally, the development of new methods for the detection of metal ions using Nicotinaldehyde (4-nitrophenyl)hydrazone could also be a potential future direction for research.
Conclusion:
In conclusion, Nicotinaldehyde (4-nitrophenyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Nicotinaldehyde (4-nitrophenyl)hydrazone have been discussed in this paper. Further research is needed to explore the potential applications of this compound in various fields.
Synthesemethoden
Nicotinaldehyde (4-nitrophenyl)hydrazone can be synthesized by the reaction of nicotinaldehyde with 4-nitrophenylhydrazine in the presence of a suitable catalyst. The reaction takes place at a temperature of around 80-100°C and in the presence of a solvent such as ethanol. The product obtained is a yellow crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Nicotinaldehyde (4-nitrophenyl)hydrazone has been widely used in scientific research due to its potential applications in various fields. It has been used as a reagent for the determination of various metal ions such as copper, nickel, and cobalt. It has also been used as a fluorescent probe for the detection of Hg2+ ions. In addition, it has been used as a ligand in the synthesis of various metal complexes.
Eigenschaften
CAS-Nummer |
6294-58-2 |
|---|---|
Produktname |
Nicotinaldehyde (4-nitrophenyl)hydrazone |
Molekularformel |
C12H10N4O2 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
4-nitro-N-[(E)-pyridin-3-ylmethylideneamino]aniline |
InChI |
InChI=1S/C12H10N4O2/c17-16(18)12-5-3-11(4-6-12)15-14-9-10-2-1-7-13-8-10/h1-9,15H/b14-9+ |
InChI-Schlüssel |
TUBWURJHWJLTBN-NTEUORMPSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
C1=CC(=CN=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CN=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Andere CAS-Nummern |
6294-58-2 |
Löslichkeit |
2.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



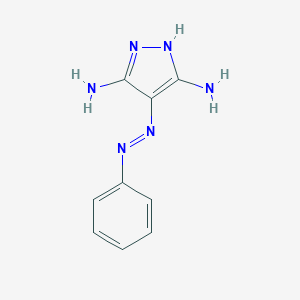

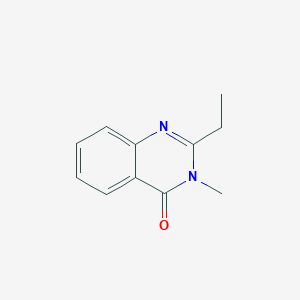
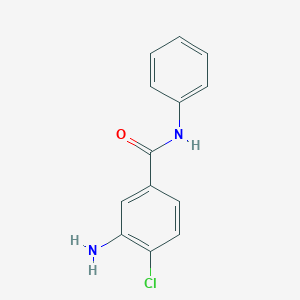
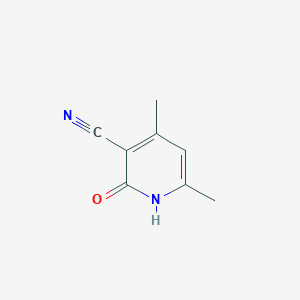
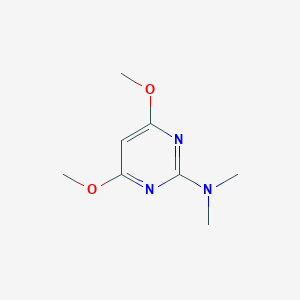
![{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B183213.png)

![2H-indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydro-3-hydroxy-](/img/structure/B183217.png)
